molecular formula C15H21NO4 B2967288 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE CAS No. 1421473-72-4

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2967288
CAS No.: 1421473-72-4
M. Wt: 279.336
InChI Key: OTSFWMIAKGBISC-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide (CAS: 1421473-72-4) is a synthetic acetamide derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. Its structure features a cyclopentyl core substituted with hydroxy and hydroxymethyl groups at positions 3 and 4, respectively, linked to a 4-methylphenoxy-acetamide moiety via the nitrogen atom . This compound is marketed for research purposes (Catalog Number: BK47292) at a price range of $8–$11 per gram, depending on quantity .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-2-4-13(5-3-10)20-9-15(19)16-12-6-11(8-17)14(18)7-12/h2-5,11-12,14,17-18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSFWMIAKGBISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentanol with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, potentially affecting their function. The phenoxy group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The target compound’s cyclopentyl ring and dual hydroxyl groups distinguish it from other acetamide derivatives. Key comparisons include:

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57) Substituents: Bromobenzyl, quinolin-6-yl, and oxoindolinylidene groups. Properties: The bromine atom and aromatic quinoline moiety likely enhance lipophilicity, favoring blood-brain barrier penetration. Activity: Reported with a numerical value of 5.411 (unclear metric; possibly pIC₅₀ or logP), suggesting moderate activity compared to analogs .

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide (Compound 3.1) Substituents: Dimethylaminomethyl and hydroxy groups on a phenyl ring. Properties: The dimethylamino group introduces basicity, enhancing solubility in acidic environments. Synthesized via Mannich reaction (40% yield), this compound’s simplicity contrasts with the target’s cyclopentane complexity .

Patent-Derived Compounds (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) Substituents: Tetrahydrofuran-3-yl-oxy, piperidinylidene, and cyano groups. Piperidinylidene and tetrahydrofuran rings may improve binding to enzymes or receptors (e.g., kinase inhibitors) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Features Predicted logP* Solubility Profile
Target Compound (BK47292) 279.33 Cyclopentyl, dual hydroxyls ~1.5–2.0 High aqueous solubility
Compound 57 Not reported Bromobenzyl, quinoline ~3.0–3.5 Moderate solubility
Compound 3.1 ~208.26 Dimethylaminomethyl, phenyl ~1.0–1.5 pH-dependent solubility
Patent Compound (Example) >400 Tetrahydrofuran, piperidinylidene ~2.5–3.5 Low-moderate solubility

*Estimated based on substituent contributions.

  • Target Compound Advantages : The cyclopentyl backbone and hydroxymethyl/hydroxy groups likely reduce steric hindrance while maintaining hydrogen-bonding capacity, balancing solubility and membrane permeability.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide, identified by its CAS number 1421451-25-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • Structure : The compound features a cyclopentyl moiety with hydroxymethyl and phenoxy substituents, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

  • Antiproliferative Effects :
    • Initial studies indicate that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell growth in leukemia and solid tumor models.
  • Enzyme Inhibition :
    • The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, it has shown potential as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism.
  • Neuroprotective Properties :
    • Research suggests that this compound may possess neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies and Research Findings

StudyFindings
Bailey et al. (2023)Identified several analogues with promising biological activity; this compound was among the most active compounds tested against leukemia cell lines with an IC50 value in the low micromolar range .
De Gruyter (2022)Reported on the crystal structure and provided insights into the molecular interactions that may underlie the biological activity of similar compounds .
ChemSrc Data (2024)Summarized chemical properties and potential applications in drug development, emphasizing the need for further pharmacological evaluation .

Pharmacological Applications

The potential applications of this compound include:

  • Cancer Therapy : Due to its antiproliferative effects, further exploration as a chemotherapeutic agent is warranted.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest possible applications in treating conditions like Alzheimer’s disease or Parkinson's disease.
  • Hormonal Regulation : As an inhibitor of 17β-HSD, it may have implications in managing hormone-related disorders.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(4-METHYLPHENOXY)ACETAMIDE?

Methodological Answer:
The synthesis involves multi-step organic reactions, often starting with cyclopentane derivatives and 4-methylphenol. Key steps include:

  • Substitution reactions : Use alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate ether formation between hydroxyl and halide groups .
  • Reductive amination : Employ catalysts like Pd/C or NaBH₄ under inert atmospheres to stabilize sensitive intermediates .
  • Condensation : Activate carboxyl groups with coupling agents (e.g., EDC/HOBt) for amide bond formation. Monitor pH (6–7) to avoid side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Basic Question: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm cyclopentyl hydroxy/methyl groups (δ 1.5–2.5 ppm for cyclopentane protons) and acetamide carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak matching the exact mass (e.g., calculated for C₁₆H₂₃NO₄: 293.16 g/mol) .
  • IR Spectroscopy : Identify O–H stretches (3200–3600 cm⁻¹) and amide C=O stretches (1640–1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the cyclopentyl moiety .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., efficacy vs. toxicity)?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., Thiamphenicol as a reference acetamide ).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may cause toxicity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to differentiate efficacy from off-target effects .
  • Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial ribosomes or inflammatory enzymes .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:
Focus on modifying functional groups to enhance target specificity:

  • Cyclopentyl Modifications : Introduce substituents (e.g., fluorine at C3) to improve metabolic stability. Compare logP values (via HPLC) to assess hydrophobicity .
  • Phenoxy Group Variations : Replace 4-methylphenoxy with electron-withdrawing groups (e.g., nitro or cyano) to evaluate electronic effects on receptor binding .
  • Amide Linker Optimization : Test bioisosteres (e.g., sulfonamides) to enhance solubility or reduce plasma protein binding .
  • In Vivo Testing : Administer derivatives in rodent models (e.g., sepsis or inflammation) and correlate pharmacokinetic parameters (Cmax, t₁/₂) with efficacy .

Advanced Question: How can researchers identify the primary pharmacological targets of this compound?

Methodological Answer:
Use a multi-omics approach:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from tissue lysates .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., NF-κB pathway components) .
  • Proteomics : Apply SILAC labeling and mass spectrometry to quantify changes in protein expression .
  • Knockout Models : Use CRISPR/Cas9 to delete suspected targets (e.g., COX-2) and assess loss of compound activity .

Basic Question: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates high thermal stability) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation via peak area normalization .

Advanced Question: How should researchers design experiments to address low aqueous solubility?

Methodological Answer:

  • Co-Solvent Systems : Test solubility in PEG-400/water mixtures (e.g., 30:70 ratio) .
  • Nanoparticle Formulation : Use PLGA nanoparticles (size <200 nm via DLS) to enhance bioavailability .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt and measure pH-solubility profiles .

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